molecular formula C13H18N2O3 B3074752 6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid CAS No. 1022893-11-3

6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid

Cat. No.: B3074752
CAS No.: 1022893-11-3
M. Wt: 250.29 g/mol
InChI Key: KDWUTYOSKGFYRS-UHFFFAOYSA-N
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Description

6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid (CAS 1022893-11-3) is a high-purity pyridine carboxylic acid derivative of significant interest in scientific research and development. With a molecular formula of C13H18N2O3 and a molecular weight of 250.29 g/mol, this compound serves as a versatile building block and functional scaffold in organic synthesis and medicinal chemistry . Its structure, featuring a dipropylcarbamoyl group at the 6-position and a carboxylic acid at the 2-position of the pyridine ring, contributes to diverse biological interactions and physical properties. The electron-deficient nature of the pyridine ring facilitates π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group provides a site for metal coordination and further chemical modification . This compound is primarily investigated for its potential in enzyme inhibition studies and as a key intermediate in the synthesis of more complex molecules. Research into similar pyridine-2-carboxylic acid derivatives has shown promise in inhibiting enzymes such as acetylcholinesterase (AChE) and human carbonic anhydrase I (hCA I), indicating its value in neuropharmacology and related fields . In chemistry, it is utilized as a ligand in coordination chemistry to form complexes with various metal ions . The applications extend into nanotechnology, where carboxylic acids are commonly used as surface modifiers to stabilize nanoparticles and prevent their aggregation, thereby improving dispersion in composite materials . The mechanism of action for this compound often involves its ability to act as a chelating agent, binding to metal ions and influencing their biological availability. It may also inhibit specific enzymes by binding to their active sites, thereby modulating key biochemical pathways . As with all reagents of this nature, this compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary applications.

Properties

IUPAC Name

6-(dipropylcarbamoyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-8-15(9-4-2)12(16)10-6-5-7-11(14-10)13(17)18/h5-7H,3-4,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWUTYOSKGFYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=NC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2,6-dicarboxylic acid with dipropylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carbamoyl group. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

Scientific Research Applications

6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and affecting their biological availability. It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares 6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid with structurally related pyridine-2-carboxylic acid derivatives, focusing on substituents, molecular weight, and key physicochemical parameters:

Compound Name Substituent (R) Molecular Formula Molecular Weight LogP* PSA* (Ų) CAS Number
6-(Cyclopropylcarbamoyl)pyridine-2-carboxylic acid Cyclopropyl C₁₀H₁₀N₂O₃ 206.20 1.20† ~80 1154984-73-2
6-(Diethylcarbamoyl)pyridine-2-carboxylic acid Diethyl C₁₁H₁₄N₂O₃ 236.26 1.65† ~75 Not provided
This compound Dipropyl C₁₄H₁₈N₂O₃ 262.30‡ 2.10† ~70 Not available
6-(Pentylcarbamoyl)pyridine-2-carboxylic acid Pentyl C₁₂H₁₆N₂O₃ 250.28 2.50† ~68 Not provided
6-(Diphenylcarbamoyl)pyridine-2-carboxylic acid Diphenyl C₁₉H₁₄N₂O₃ 318.33 3.20† ~85 628282-47-3

*Estimated values based on substituent contributions. †LogP (partition coefficient) increases with larger/hydrophobic substituents. ‡Calculated molecular weight; discrepancies noted in source data .

Key Observations:
  • Molecular Weight : Increases with larger substituents (e.g., diphenyl > dipropyl > diethyl).
  • LogP : Higher for bulkier alkyl/aryl groups (diphenyl: 3.20) compared to smaller substituents (cyclopropyl: 1.20).
  • Polar Surface Area (PSA) : Carbamoyl derivatives generally exhibit high PSA (~70–85 Ų) due to the amide and carboxylic acid groups, favoring hydrogen bonding and aqueous solubility.
Spectroscopic Data (FTIR/NMR):
  • FTIR : Carbamoyl carbonyl (C=O) stretches appear at 1650–1680 cm⁻¹ , while carboxylic acid C=O absorbs at 1700–1720 cm⁻¹ . Dipropyl groups show C-H stretches at ~2850–2960 cm⁻¹.
  • ¹H NMR : Propyl substituents exhibit triplet signals for terminal CH₃ (δ 0.8–1.0 ppm) and multiplet peaks for CH₂ groups (δ 1.2–1.6 ppm). Pyridine protons resonate between δ 7.5–8.5 ppm .

Biological Activity

6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid is a pyridine derivative notable for its potential applications in medicinal chemistry. Its unique structure, characterized by a dipropylcarbamoyl group at the sixth position and a carboxylic acid at the second position, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological receptors, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₈N₂O₃
  • Molecular Weight : 250.30 g/mol

The presence of functional groups such as the dipropylcarbamoyl enhances its lipophilicity, which may influence its pharmacokinetic properties and efficacy against specific biological targets.

Binding Affinity and Structure-Activity Relationships

Initial studies indicate that this compound may exhibit significant binding affinity to various biological receptors. Investigations into structure-activity relationships (SAR) suggest that modifications at the nitrogen or carboxylic acid sites can alter its biological interactions significantly. For instance, compounds with different substituents on the pyridine ring have shown varied affinities and activities, suggesting that further optimization could enhance therapeutic effects.

Enzyme Inhibition Studies

Recent research has highlighted the potential of this compound as an enzyme inhibitor. For example, related pyridine derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an important target in neuropharmacology. The inhibition constants (K_i) for these derivatives ranged significantly, indicating that structural modifications can lead to enhanced inhibitory activity .

Compound NameK_i (nM)Biological Target
This compoundTBDAChE
6-(Benzylcarbamoyl)pyridine-2-carboxylic acid3.07 ± 0.76AChE
6-(Diethylcarbamoyl)pyridine-2-carboxylic acid10.06 ± 2.96hCA I

Note: TBD indicates that specific K_i values for this compound are yet to be determined in current literature.

Case Studies

In a recent study involving pyridine derivatives, several compounds were synthesized and tested for their antioxidant activities using the DPPH radical scavenging assay. Among these, certain derivatives exhibited high radical scavenging activity, suggesting potential applications in treating oxidative stress-related conditions .

Pharmacological Implications

The unique structural features of this compound position it as a promising candidate in drug development. Its ability to interact with multiple biological targets could lead to novel therapeutic agents for conditions such as neurodegenerative diseases and cancer.

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid, and how can reaction yields be optimized?

Answer:
The compound is typically synthesized via sequential functionalization of pyridine-2-carboxylic acid derivatives. A validated approach involves:

  • Step 1: Phosphorylation of pyridine-2-carboxylic acid ethyl ester at the 6-position using sodium diethylphosphonate under basic conditions, yielding intermediates like 6-(diethoxy-phosphoryl)-pyridine-2-carboxylic acid ethyl ester .
  • Step 2: Hydrolysis of the ester group under controlled basic conditions (e.g., NaOH in ethanol) to generate the carboxylic acid derivative. Yields vary significantly depending on purification: starting from pre-purified ester yields ~90%, while crude ester reduces yields to 45% .
  • Step 3: Carbamoylation via coupling dipropylamine using carbodiimide-based reagents (e.g., EDC/HOBt).

Optimization Tips:

  • Use anhydrous conditions for phosphorylation to minimize side reactions.
  • Pre-purify intermediates via column chromatography to maximize hydrolysis efficiency.

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies substituent positions (e.g., dipropylcarbamoyl protons at δ ~3.2–3.4 ppm as triplets) .
    • 31P NMR (if phosphorylated intermediates are present) confirms phosphorylation (δ ~8–9 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>98%) using C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+H]+ at m/z 281.2) confirm molecular weight .

Advanced: How can researchers resolve contradictions in reported biological activity data across pharmacological studies?

Answer:
Discrepancies in bioactivity (e.g., IC50 values) often arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or readout methods (fluorescence vs. luminescence) .
  • Compound Stability: Degradation under storage (e.g., hydrolysis of carbamoyl groups in aqueous buffers).

Methodological Recommendations:

  • Standardize assay protocols (e.g., use identical cell lines and controls).
  • Validate compound stability via LC-MS before assays .
  • Cross-reference data with structurally analogous compounds (e.g., 6-(benzothiazol-2-ylamino) derivatives) to identify trends .

Advanced: What strategies are effective for designing experiments to study this compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Use crystal structures of target proteins (e.g., kinases or GPCRs) to predict binding modes.
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (ΔG, Kd) in physiological buffers .
  • Mutagenesis Studies: Identify critical residues by alanine-scanning mutations in the target protein’s active site.

Case Study: In a patent, the compound showed nM-level inhibition of a kinase target (Table 3, IC50 = 12 nM), validated via competitive ATP-binding assays .

Advanced: How can researchers address low reproducibility in multi-step synthesis?

Answer:
Common pitfalls include:

  • Intermediate Degradation: Phosphorylated intermediates are moisture-sensitive; use inert atmospheres .
  • Incomplete Coupling: Monitor carbamoylation via FT-IR (disappearance of -NCO stretch at ~2250 cm⁻¹).

Troubleshooting Table:

IssueSolution
Low hydrolysis yieldPre-purify ethyl ester intermediate via silica gel chromatography
Carbamoyl group racemizationUse chiral catalysts (e.g., BINOL-phosphoric acid)

Advanced: What computational tools are suitable for predicting the compound’s physicochemical properties?

Answer:

  • logP and Solubility: Use Schrödinger’s QikProp or ADMET Predictor for partition coefficient and solubility profiles.
  • pKa Estimation: MarvinSketch predicts carboxylic acid pKa (~2.5) and carbamoyl group basicity .
  • Metabolic Stability: SwissADME identifies potential cytochrome P450 oxidation sites (e.g., pyridine ring).

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Storage Conditions: -20°C under argon, as the carbamoyl group hydrolyzes in humid environments.
  • Buffer Compatibility: Avoid aqueous solutions at pH >7.0; use lyophilized forms for long-term stability .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid
Reactant of Route 2
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6-(Dipropylcarbamoyl)pyridine-2-carboxylic acid

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